2-Methyl-4-(1-phenoxyethyl)benzoic acid
Overview
Description
2-Methyl-4-(1-phenoxyethyl)benzoic acid is an organic compound characterized by a benzene ring substituted with a methyl group and a phenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(1-phenoxyethyl)benzoic acid typically involves the following steps:
Phenol Activation: Phenol is activated using a suitable reagent such as thionyl chloride to form phenol chloride.
Esterification: The phenol chloride is then reacted with ethyl acetoacetate in the presence of a base to form the intermediate ester.
Hydrolysis: The ester undergoes hydrolysis to yield the corresponding carboxylic acid.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-(1-phenoxyethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can reduce the carboxylic acid group to alcohols.
Substitution: Substitution reactions can replace the hydrogen atoms on the benzene ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation reactions can be carried out using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids and their derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Methyl-4-(1-phenoxyethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Methyl-4-(1-phenoxyethyl)benzoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
2-Methylbenzoic Acid: Similar structure but lacks the phenoxyethyl group.
Phenoxyacetic Acid: Contains a phenoxy group but lacks the methyl substitution on the benzene ring.
Uniqueness: 2-Methyl-4-(1-phenoxyethyl)benzoic acid is unique due to its combination of a methyl group and a phenoxyethyl group on the benzene ring, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-methyl-4-(1-phenoxyethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11-10-13(8-9-15(11)16(17)18)12(2)19-14-6-4-3-5-7-14/h3-10,12H,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQJMWXWKVWXGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)OC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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